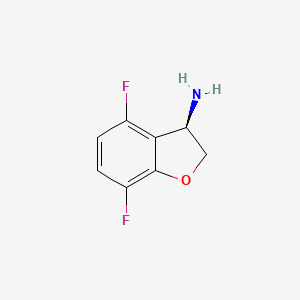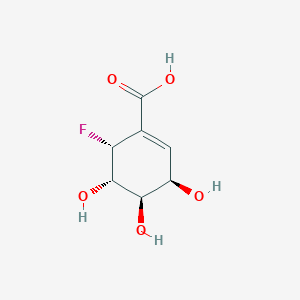
(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid is a fluorinated organic compound with a unique structure characterized by multiple hydroxyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid typically involves multi-step organic synthesis. One common approach is the fluorination of a cyclohexene derivative followed by the introduction of hydroxyl groups and the carboxylic acid functional group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclohexene derivatives with ketone or aldehyde functionalities.
Scientific Research Applications
(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The fluorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(3R,4R,5S,6R)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
(3R,4R,5S,6R)-6-bromo-3,4,5-trihydroxycyclohexene-1-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid imparts unique properties, such as increased stability and altered reactivity compared to its chloro and bromo analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C7H9FO5 |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-6-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H9FO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,3-6,9-11H,(H,12,13)/t3-,4-,5-,6-/m1/s1 |
InChI Key |
XFSMSJCDVCOESF-KVTDHHQDSA-N |
Isomeric SMILES |
C1=C([C@H]([C@H]([C@@H]([C@@H]1O)O)O)F)C(=O)O |
Canonical SMILES |
C1=C(C(C(C(C1O)O)O)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



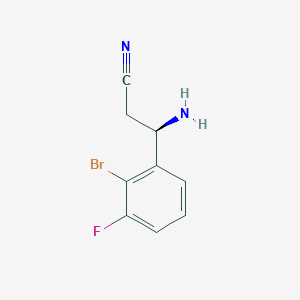
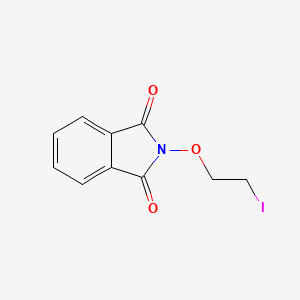
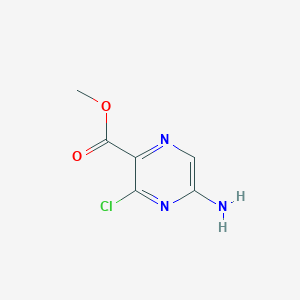

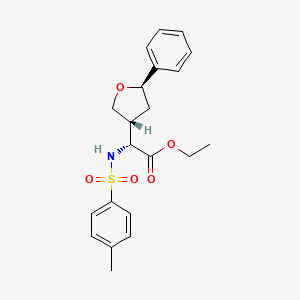

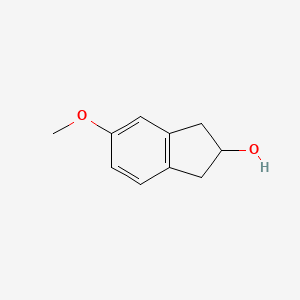
![tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13030241.png)
![(S)-3-Methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanoicacid](/img/structure/B13030246.png)
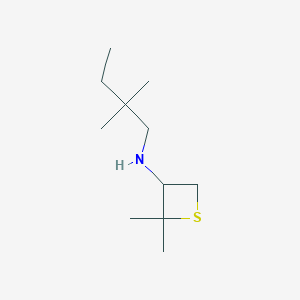
![Tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxopiperidine-1-carboxylate](/img/structure/B13030255.png)
